2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole
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Overview
Description
2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole is a heterocyclic compound that features a benzimidazole core structure. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole typically involves the condensation of o-phenylenediamine with aldehydes or carboxylic acids under acidic or basic conditions . One common method includes the reaction of o-phenylenediamine with 2-methylbenzaldehyde in the presence of a catalyst such as polyphosphoric acid or sulfuric acid . The reaction is usually carried out at elevated temperatures to facilitate the formation of the benzimidazole ring.
Industrial Production Methods
Industrial production methods often employ microwave-assisted synthesis to achieve higher yields and shorter reaction times compared to conventional heating methods . This approach not only enhances the efficiency of the reaction but also reduces the environmental impact by minimizing the use of solvents and energy.
Chemical Reactions Analysis
Types of Reactions
2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like N-bromosuccinimide or nucleophiles like amines in polar solvents.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial and antiparasitic activities, making it a candidate for drug development.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole involves its interaction with various molecular targets. For instance, it can inhibit the activity of enzymes like tRNA (Guanine37-N1)-methyltransferase (TrmD), which is crucial for bacterial protein synthesis . This inhibition disrupts the normal functioning of bacterial cells, leading to their death. Additionally, the compound can interfere with tubulin polymerization, thereby inhibiting cell division in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzimidazol-2-yl)-4,5,6,7-tetrahydro-1H-benzimidazole: Known for its antimicrobial properties.
6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidine: Exhibits high affinity for TrmD inhibitors and significant antimicrobial activity.
Uniqueness
2'-Methyl-1H,1'H-2,5'-bibenzo[d]imidazole stands out due to its dual benzimidazole rings, which enhance its binding affinity to molecular targets and increase its biological activity . This unique structure allows for more versatile applications in various scientific fields.
Properties
Molecular Formula |
C15H12N4 |
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Molecular Weight |
248.28 g/mol |
IUPAC Name |
6-(1H-benzimidazol-2-yl)-2-methyl-1H-benzimidazole |
InChI |
InChI=1S/C15H12N4/c1-9-16-13-7-6-10(8-14(13)17-9)15-18-11-4-2-3-5-12(11)19-15/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
HZMWWKXPSYSLQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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